5-ブロモ-1H-ベンゾトリアゾール

概要

説明

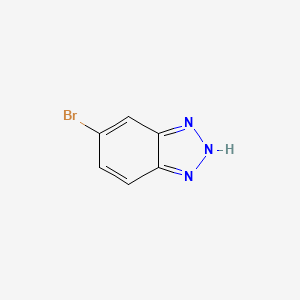

5-Bromo-1H-benzotriazole is a heterocyclic compound with the molecular formula C₆H₄BrN₃ and a molecular weight of 198.02 g/mol . It is a derivative of benzotriazole, featuring a bromine atom at the 5-position of the benzene ring. This compound is known for its unique chemical properties and has found applications in various fields, including chemistry, biology, and industry.

科学的研究の応用

5-Bromo-1H-benzotriazole has a wide range of applications in scientific research:

作用機序

Target of Action

5-Bromo-1H-benzotriazole is a derivative of benzotriazole, which has been extensively explored for its interaction with various targets. The primary target of benzotriazole derivatives, including 5-Bromo-1H-benzotriazole, is the protein kinase CK2 . This enzyme is highly pleiotropic and constitutively active, catalyzing the phosphorylation of numerous protein substrates often related to gene expression or protein synthesis .

Mode of Action

The mode of action of 5-Bromo-1H-benzotriazole involves its interaction with the catalytic subunit of human protein kinase CK2 (hCK2α) . Benzotriazole derivatives, including 5-Bromo-1H-benzotriazole, are known to act as ATP-competitive inhibitors of protein kinase CK2 . They bind to the enzyme, preventing ATP from binding, which in turn inhibits the enzyme’s activity .

Biochemical Pathways

The inhibition of protein kinase CK2 by 5-Bromo-1H-benzotriazole affects various biochemical pathways. CK2 is essential to cell viability, apoptosis, proliferation and survival, angiogenesis, DNA-damage repair, the ER-stress response, the regulation of carbohydrate metabolism, and development of the nervous system . Therefore, the inhibition of CK2 can have wide-ranging effects on these biochemical pathways.

Pharmacokinetics

It is known that benzotriazole derivatives are fairly water-soluble , which could influence their absorption and distribution in the body

Result of Action

The result of the action of 5-Bromo-1H-benzotriazole is the inhibition of protein kinase CK2 activity. This can lead to changes in the phosphorylation status of numerous protein substrates, affecting various cellular processes such as gene expression, protein synthesis, cell viability, apoptosis, proliferation, survival, angiogenesis, DNA-damage repair, the ER-stress response, the regulation of carbohydrate metabolism, and development of the nervous system .

Action Environment

The action of 5-Bromo-1H-benzotriazole can be influenced by various environmental factors. For instance, benzotriazoles are known to be good corrosion inhibitors for extremely aggressive, corrosive acidic media . This suggests that the action of 5-Bromo-1H-benzotriazole might be influenced by the pH of the environment. , which could influence its stability in different environments

生化学分析

Biochemical Properties

5-Bromo-1H-benzotriazole plays a crucial role in biochemical reactions, particularly as an inhibitor of certain enzymes. It is known to interact with enzymes such as protein kinases, where it can inhibit their activity by binding to the active site. This interaction is primarily due to the compound’s ability to form hydrogen bonds and π-π stacking interactions with the enzyme’s active site residues. Additionally, 5-Bromo-1H-benzotriazole can interact with proteins and other biomolecules through similar non-covalent interactions, influencing their function and stability .

Cellular Effects

The effects of 5-Bromo-1H-benzotriazole on various types of cells and cellular processes are profound. It has been shown to influence cell signaling pathways by inhibiting key enzymes involved in these pathways. For instance, its interaction with protein kinases can lead to altered phosphorylation states of downstream signaling proteins, thereby affecting gene expression and cellular metabolism. Moreover, 5-Bromo-1H-benzotriazole can impact cell proliferation and apoptosis, making it a potential candidate for cancer research .

Molecular Mechanism

At the molecular level, 5-Bromo-1H-benzotriazole exerts its effects through several mechanisms. One of the primary mechanisms is the inhibition of enzyme activity by binding to the active site. This binding can prevent the enzyme from interacting with its natural substrate, thereby inhibiting its catalytic activity. Additionally, 5-Bromo-1H-benzotriazole can induce changes in gene expression by affecting transcription factors and other regulatory proteins. These changes can lead to altered cellular functions and responses .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 5-Bromo-1H-benzotriazole can change over time. The compound is relatively stable under standard laboratory conditions, but its activity can degrade over extended periods. Studies have shown that prolonged exposure to 5-Bromo-1H-benzotriazole can lead to cumulative effects on cellular function, including changes in cell viability and metabolic activity. These long-term effects are important considerations for in vitro and in vivo studies .

Dosage Effects in Animal Models

The effects of 5-Bromo-1H-benzotriazole vary with different dosages in animal models. At lower doses, the compound can effectively inhibit target enzymes without causing significant toxicity. At higher doses, 5-Bromo-1H-benzotriazole can exhibit toxic effects, including hepatotoxicity and nephrotoxicity. These adverse effects highlight the importance of careful dosage optimization in experimental settings .

Metabolic Pathways

5-Bromo-1H-benzotriazole is involved in several metabolic pathways, primarily through its interactions with enzymes and cofactors. It can influence metabolic flux by inhibiting key enzymes involved in metabolic processes. Additionally, 5-Bromo-1H-benzotriazole can affect metabolite levels by altering the activity of enzymes responsible for their synthesis and degradation. These interactions can have significant implications for cellular metabolism and overall cellular function .

Transport and Distribution

Within cells and tissues, 5-Bromo-1H-benzotriazole is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cellular membranes. Once inside the cell, 5-Bromo-1H-benzotriazole can accumulate in specific compartments, depending on its interactions with intracellular proteins and other biomolecules. These interactions can influence its localization and overall activity .

Subcellular Localization

The subcellular localization of 5-Bromo-1H-benzotriazole is critical for its activity and function. The compound can be directed to specific cellular compartments through targeting signals and post-translational modifications. For example, 5-Bromo-1H-benzotriazole may localize to the nucleus, where it can interact with transcription factors and other nuclear proteins, influencing gene expression. Alternatively, it may accumulate in the cytoplasm or other organelles, where it can exert its effects on cellular metabolism and signaling pathways .

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-1H-benzotriazole typically involves the bromination of benzotriazole. One common method is the reaction of benzotriazole with bromine in the presence of a suitable solvent, such as acetic acid or chloroform . The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.

Industrial Production Methods: Industrial production of 5-Bromo-1H-benzotriazole follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining consistency and quality .

化学反応の分析

Types of Reactions: 5-Bromo-1H-benzotriazole undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering its oxidation state and forming different derivatives.

Coupling Reactions: It can be used in coupling reactions, such as Suzuki-Miyaura coupling, to form complex organic molecules.

Common Reagents and Conditions:

Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and amines. The reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Oxidation: Reagents like hydrogen peroxide or potassium permanganate are used under acidic or basic conditions.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are employed.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with amines can yield amino-benzotriazole derivatives, while coupling reactions can produce biaryl compounds .

類似化合物との比較

Benzotriazole: The parent compound, lacking the bromine atom, is widely used as a corrosion inhibitor and in various chemical syntheses.

1H-Benzotriazole: Another derivative with different substitution patterns, used in similar applications but with varying reactivity.

Uniqueness: 5-Bromo-1H-benzotriazole is unique due to the presence of the bromine atom, which imparts distinct chemical properties and reactivity. This makes it a valuable compound in synthetic chemistry and industrial applications .

生物活性

5-Bromo-1H-benzotriazole (5-Br-BT) is a halogenated derivative of benzotriazole, a compound that has garnered attention for its diverse biological activities. This article provides a comprehensive overview of the biological activity of 5-Br-BT, including its antimicrobial, antiviral, and antiparasitic properties, supported by research findings and case studies.

5-Bromo-1H-benzotriazole is characterized by the presence of a bromine atom at the 5-position of the benzotriazole ring. This modification influences its interaction with biological targets, enhancing its potential as a therapeutic agent. The compound is soluble in organic solvents and exhibits moderate stability under physiological conditions.

Antimicrobial Activity

Research indicates that 5-Br-BT exhibits significant antimicrobial activity against various bacterial strains. A study evaluated the antibacterial effects of several benzotriazole derivatives, including 5-Br-BT, against both Gram-positive and Gram-negative bacteria. The results demonstrated that 5-Br-BT possesses potent antibacterial properties, with minimum inhibitory concentration (MIC) values comparable to standard antibiotics like nitrofurantoin against methicillin-resistant Staphylococcus aureus (MRSA) .

Table 1: Antimicrobial Activity of 5-Bromo-1H-benzotriazole

| Bacterial Strain | MIC (μg/mL) |

|---|---|

| Staphylococcus aureus (MRSA) | 12.5 - 25 |

| Escherichia coli | 25 |

| Pseudomonas aeruginosa | 50 |

Antiviral Activity

The antiviral potential of 5-Br-BT has also been explored, particularly in relation to its ability to inhibit helicase enzymes in viruses such as Hepatitis C Virus (HCV). Studies have shown that alkyl derivatives of benzotriazoles, including 5-Br-BT, can effectively inhibit the helicase activity of HCV, demonstrating IC50 values around 6.5 μM . This suggests that modifications to the benzotriazole scaffold can enhance antiviral efficacy.

Antiparasitic Activity

5-Br-BT has shown promising results against protozoan parasites. A notable study focused on the compound's activity against Trypanosoma cruzi, the causative agent of Chagas disease. The research revealed that N-benzenesulfonyl derivatives of benzotriazole exhibited dose-dependent inhibitory effects on the growth of epimastigote forms of the parasite. Specifically, concentrations of 25 μg/mL and 50 μg/mL resulted in approximately 50% and 64% growth inhibition, respectively . In contrast, 5-Br-BT alone did not demonstrate significant anti-trypanosomal activity.

Table 2: Antiparasitic Activity Against Trypanosoma cruzi

| Concentration (μg/mL) | Growth Inhibition (%) |

|---|---|

| 25 | 50 |

| 50 | 64 |

The biological activity of 5-Br-BT is largely attributed to its ability to interact with specific biological targets. For instance, it inhibits key enzymes involved in microbial and viral replication processes. The presence of the bromine atom enhances hydrophobic interactions with these targets, facilitating stronger binding affinity and improved biological response .

Case Studies and Research Findings

- Antibacterial Efficacy : In a comparative study involving various benzotriazole derivatives, researchers found that compounds with halogen substitutions exhibited superior antibacterial properties. The study highlighted that the structural modifications significantly influenced their activity against resistant bacterial strains .

- Antiviral Application : A series of experiments demonstrated that the introduction of alkyl groups to the benzotriazole structure could potentiate its inhibitory effects on viral helicases. The most effective derivatives were those with branched alkyl chains, suggesting a structure-activity relationship that merits further investigation .

- Antiparasitic Properties : Research by Becerra's group established a library of benzotriazole derivatives and tested their efficacy against Trypanosoma cruzi. The findings revealed that certain derivatives were more effective than the parent compound (5-Br-BT), indicating potential for developing new antiparasitic agents based on this scaffold .

特性

IUPAC Name |

5-bromo-2H-benzotriazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4BrN3/c7-4-1-2-5-6(3-4)9-10-8-5/h1-3H,(H,8,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BQCIJWPKDPZNHD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NNN=C2C=C1Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4BrN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10423286 | |

| Record name | 5-Bromo-1H-benzotriazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10423286 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

32046-62-1 | |

| Record name | 5-Bromobenzotriazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=32046-62-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Bromo-1H-benzotriazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10423286 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-BROMO-1H-BENZOTRIAZOLE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。